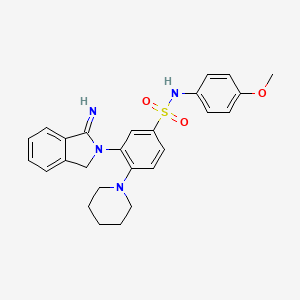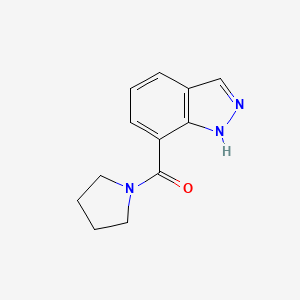![molecular formula C15H13BrINO B7523902 N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide](/img/structure/B7523902.png)
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, an iodo group, and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide typically involves the reaction of 4-bromobenzylamine with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents (for nucleophilic substitution).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or iodine atoms.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated compounds.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The bromophenyl and iodo groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Similar structure with a chloroacetamide moiety instead of the iodo group.
N-(4-bromophenyl)-3-methylbenzamide: Similar structure with a methyl group instead of the iodo group.
N-(4-bromophenyl)-2-methoxybenzamide: Similar structure with a methoxy group instead of the iodo group.
Uniqueness
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-18(10-11-5-7-13(16)8-6-11)15(19)12-3-2-4-14(17)9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKOOWMBMEYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7523820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B7523822.png)


![7-Methyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7523846.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7523847.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B7523856.png)



![4-(difluoromethylsulfonyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7523890.png)
![4-chloro-N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7523896.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523905.png)
![2-(3-ethyl-2-oxobenzimidazol-1-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523917.png)
